4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide
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Overview
Description
- Starting material: 4-methoxyphenyl ethylamine
- Reaction: Nucleophilic substitution with the amino group on the pyridine ring.
- Conditions: Use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the amino and butanamide groups. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
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Step 1: Synthesis of Pyridine Ring
- Starting material: 3-bromopyridine
- Reaction: Nucleophilic substitution with an amine to introduce the amino group at the 3-position.
- Conditions: Use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(6-{[2-(4-hydroxyphenyl)ethyl]amino}pyridin-3-yl)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-amino-N-(6-{[2-(4-chlorophenyl)ethyl]amino}pyridin-3-yl)butanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide can influence its chemical reactivity and biological activity. Methoxy groups are electron-donating, which can affect the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
4-amino-N-[6-[2-(4-methoxyphenyl)ethylamino]pyridin-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-24-16-7-4-14(5-8-16)10-12-20-17-9-6-15(13-21-17)22-18(23)3-2-11-19/h4-9,13H,2-3,10-12,19H2,1H3,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEUVCMALGGDOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C(C=C2)NC(=O)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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